N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPQMYRAWZFYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658141 | |
| Record name | N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119623-06-2 | |
| Record name | N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or dimethylformamide (DMF) achieves regioselective substitution at the indole’s 5-position. A typical protocol involves:
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Dissolving the indole precursor (e.g., tryptamine) in anhydrous DMF at 0–5°C
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Adding NBS (1.1 equiv) portionwise under nitrogen atmosphere
Key Data:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 0–25 | 68–72 |
| Br₂ | CH₂Cl₂ | -10 to 0 | 55–60 |
Direct bromination provides moderate yields but requires strict temperature control to prevent di-bromination byproducts.
Halogen Exchange Reactions
Reaction conditions: 110°C in DMF/H₂O (4:1), 12 hours.
Acetylation of 5-Bromotryptamine
The final acetylation step converts 5-bromotryptamine to the target acetamide. Three validated methods are discussed:
Acetyl Chloride in Anhydrous Conditions
Adapted from melatonin synthesis protocols, this method uses:
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5-Bromotryptamine (1 equiv) dissolved in anhydrous dichloromethane
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Triethylamine (2.5–3.5 equiv) as base
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Acetyl chloride (1.2 equiv) added dropwise at 15–25°C
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Reaction completion in 1.5–2 hours (monitored by TLC)
Optimized Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base:Substrate Ratio | 2.8:1 | Maximizes to 89% |
| Temperature | 20±2°C | Prevents decomposition |
| Solvent | CH₂Cl₂ | 92% purity vs 85% in THF |
Post-reaction workup involves neutralization to pH 8.5–9.0 followed by aqueous washes.
Schotten-Baumann Acylation
Aqueous-organic biphasic conditions enhance safety and scalability:
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Dissolve 5-bromotryptamine in 10% NaOH solution
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Add acetyl chloride (1.05 equiv) in diethyl ether
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Vigorous stirring for 3 hours at 0–5°C
Advantages:
-
Eliminates need for moisture-sensitive reagents
-
Suitable for multi-kilogram production
Alternative Synthetic Routes
Reductive Amination Pathway
For laboratories lacking brominated starting materials:
Total yield: 52–55% over three steps
Solid-Phase Synthesis
Recent advances demonstrate resin-bound synthesis for high-throughput applications:
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Wang resin functionalized with Fmoc-protected tryptophan
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On-resin bromination using Py·HBr₃
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Amide coupling with acetic anhydride
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Cleavage with TFA/H₂O (95:5)
Performance Metrics:
-
Purity: 91.3% (HPLC)
-
Synthesis time: 36 hours per 96-well plate
Reaction Optimization and Troubleshooting
Purification Challenges
The product’s low solubility in common solvents necessitates specialized recrystallization systems:
Effective Solvent Pairs:
| Solvent Combination | Ratio | Crystallization Yield |
|---|---|---|
| Ethyl acetate/Hexane | 1:4 | 82% |
| DCM/Diethyl ether | 1:3 | 78% |
Common Byproducts and Mitigation
-
N,O-Diacetylated derivative (5–8%): Controlled by stoichiometric acetyl chloride addition
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Ring-brominated isomers (<2%): Minimized using NBS over Br₂
Analytical Characterization
Critical quality control parameters from recent studies:
Spectroscopic Data:
Chromatographic Purity:
| Column | Retention Time (min) | Purity (%) |
|---|---|---|
| C18, 50% MeOH/H₂O | 8.92 | 98.7 |
| HILIC, ACN/NH₄OAc | 12.45 | 97.9 |
Scale-Up Considerations
Industrial production requires balancing cost and efficiency:
Economic Analysis (Per Kilogram Basis):
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Raw Material Cost | $1,240 | $980 |
| Process Time | 48 hours | 22 hours |
| Energy Consumption | 18 kWh | 9.3 kWh |
Continuous flow systems demonstrate particular promise, reducing reaction times from hours to minutes through intensified mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the acetamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2-carboxylic acid or other oxidized products.
Reduction: Formation of de-brominated or reduced acetamide derivatives.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to biological receptors or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Halogen vs.
- Chloro Analog : The chloro-substituted derivative (252.70 g/mol) shares similar steric bulk with bromo but may exhibit distinct electronic effects in receptor interactions .
- Amino Substituent: The 5-amino analog (217.27 g/mol) shows improved water solubility due to polar NH₂, suggesting tunability for pharmacokinetic optimization .
Biological Activity
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an indole moiety with a bromine substituent, which enhances its reactivity. The acetamide functional group contributes to its biological activity, making it a candidate for various therapeutic applications. The presence of the bromine atom allows for unique interactions with biological targets, which are critical for its activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may target various cancer cell lines, potentially leading to apoptosis through modulation of signaling pathways.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Colon Carcinoma | TBD | |
| 2-(1H-Indol-3-yl)-2-oxo-acetamides | Lung Carcinoma | TBD | |
| Indole Derivative A | Breast Carcinoma | TBD |
Anti-inflammatory Activity
Preliminary investigations also suggest that this compound may possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses, although detailed studies are required to elucidate these effects fully.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Binding : The bromine atom and indole ring facilitate binding to specific receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Pathway Modulation : It could affect signaling pathways that regulate cell survival and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the potential of indole derivatives in cancer therapy:
- In Vitro Studies : A study conducted on human colon carcinoma cells (HT29) demonstrated that indole derivatives could significantly reduce cell viability after 144 hours of treatment using the MTT assay, suggesting a strong cytotoxic effect .
- Animal Models : Research involving murine models has shown that compounds with similar structures can reduce tumor size and enhance survival rates when administered in appropriate dosages.
- Pharmacological Testing : Various indole derivatives have been pharmacologically tested against multiple human tumor cell lines, indicating a broad spectrum of activity against different types of cancer .
Q & A
Q. What are the standard synthetic routes for N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of the indole precursor at the 5-position using brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperatures (0–5°C) to avoid over-bromination .
- Step 2 : Introduction of the ethylamine side chain via nucleophilic substitution or coupling reactions. For example, alkylation of 5-bromoindole with ethyl bromoacetate followed by hydrolysis to the amine .
- Step 3 : Acetylation of the amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) in solvents like DMF or THF .
Key purity checks involve HPLC (≥95% purity) and NMR to confirm the absence of unreacted intermediates .
Q. How is the compound characterized structurally?
Structural elucidation employs:
- 1H/13C NMR : To confirm substituent positions (e.g., indole H-3 proton at δ 7.2–7.4 ppm, acetamide carbonyl at δ 170–175 ppm) .
- HRMS : For molecular weight validation (e.g., C₁₂H₁₄BrN₂O₂: [M+H]+ = 313.0234) .
- IR Spectroscopy : To identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values reported in μM ranges .
- Enzyme inhibition : Screening against kinases or proteases using fluorometric or colorimetric substrates .
- Solubility/stability : Assessed in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acetylation steps, improving yields by 15–20% .
- Catalysts : Use of NaH or K₂CO₃ in coupling reactions reduces side-product formation .
- Temperature control : Lower temperatures (0–5°C) during bromination minimize di-brominated byproducts .
- Purification : Gradient flash chromatography (hexane:EtOAc) resolves acetamide derivatives from unreacted amines .
Q. How do structural modifications influence bioactivity?
- Substitution at indole positions : 5-Bromo enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1 targets) .
- Ethyl spacer length : Shorter chains (e.g., methyl) reduce conformational flexibility, lowering anticancer activity by 50% .
- Acetamide vs. sulfonamide : Acetamide improves metabolic stability compared to sulfonamides, as shown in hepatic microsome assays .
Q. How to resolve contradictions in reported biological data?
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) may explain divergent IC₅₀ values. Standardize protocols using CLSI guidelines .
- Compound purity : Impurities ≥5% (e.g., residual DMF) can artifactually inflate toxicity. Validate via LC-MS .
- Pharmacokinetic factors : Low bioavailability in murine models may mask in vitro potency. Use PEG-based formulations to enhance absorption .
Q. What advanced techniques are used to study binding mechanisms?
- X-ray crystallography : Resolve binding modes with targets (e.g., Bcl-2) at 2.0–2.5 Å resolution .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) in real-time .
- Molecular dynamics simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .
Methodological Considerations
Q. How to design SAR studies for this compound?
- Core scaffold retention : Maintain the 5-bromoindole and acetamide groups while varying substituents (e.g., halogenation, methoxy groups) .
- Library synthesis : Use parallel synthesis (e.g., 24 derivatives) with R₁ = Cl, F, NO₂ and R₂ = aryl, heteroaryl .
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ .
Q. What analytical methods validate stability under physiological conditions?
- Forced degradation studies : Expose to UV light (254 nm), H₂O₂ (3%), or pH 1–13 buffers. Monitor via UPLC for degradation products .
- Plasma stability : Incubate with human plasma (37°C, 24h); quantify parent compound using LC-MS/MS .
Data Interpretation and Reporting
Q. How to address low reproducibility in biological assays?
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Triplicate experiments : Report mean ± SD and use ANOVA to assess significance (p < 0.05) .
- Blinded analysis : Mask compound identities during data collection to reduce bias .
Q. What statistical models are suitable for dose-response analysis?
- Four-parameter logistic curve : Fit IC₅₀ values using software like GraphPad Prism .
- Hill slopes : Interpret cooperativity effects; slopes >1 suggest multi-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
